4-Ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound is a subject of scientific research, particularly in the field of drug discovery, due to its potential activity against various biological targets. [, , , , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
Multiple synthesis pathways for 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide and its derivatives have been described in the literature. A common approach involves reacting a substituted benzenesulfonyl chloride with (1-methylpiperidin-4-yl)methanamine. For example, a study describes the preparation of this compound by reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with (1-methylpiperidin-4-yl)methanamine in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. [, , , , ]
Another synthetic route involves the alkylation of a sulfonamide precursor. This method involves reacting 4-ethoxy-3-fluorobenzenesulfonamide with a suitable alkylating agent like (1-methylpiperidin-4-yl)methyl bromide or chloride in the presence of a base like potassium carbonate in a solvent like dimethylformamide. [, , ]
Molecular Structure Analysis
4-Ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide consists of a benzene ring substituted with an ethoxy group at the para position, a fluorine atom at the meta position, and a sulfonamide group at position 1. The sulfonamide nitrogen is further linked to a (1-methylpiperidin-4-yl)methyl moiety. The molecular structure has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , ]
Chemical Reactions Analysis
N-alkylation: The sulfonamide nitrogen can undergo alkylation reactions with various alkylating agents, allowing for the synthesis of diverse derivatives. [, , ]
Sulfonamide hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to generate the corresponding sulfonic acid. []
Aromatic electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, enabling the introduction of additional substituents. []
Mechanism of Action
C-C Chemokine Receptor 5 (CCR5) antagonist: INCB9471, a derivative of this compound, acts as an allosteric noncompetitive antagonist of CCR5, preventing monocyte migration and HIV-1 infection. []
NMDA Receptor Antagonist: Some sulfonamide derivatives, including 3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide, have been shown to exhibit antagonistic activity against NMDA receptors, specifically targeting the NR1/NR2A subtype. [, ]
Estrogen-Related Receptor 1 (ERR1) inhibitor: Another derivative, (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, was identified as a potent and selective ERR1 inhibitor. []
Applications
Drug Discovery: This compound serves as a starting point for developing new drugs targeting various biological pathways involved in diseases like cancer, HIV infection, inflammatory disorders, and central nervous system disorders. [, , , , , , , , , , , , , , , , , , , , , ]
Chemical Biology: The compound can be used as a tool to investigate specific biological pathways or protein functions by acting as an inhibitor or modulator of its target. [, ]
Material Science: Derivatives of this compound, incorporated into polymers, can potentially contribute to the development of advanced materials with specific properties, such as liquid crystal elastomers. []
Compound Description: (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide, also known as MK-0731, is a kinesin spindle protein (KSP) inhibitor. [] It was developed to address limitations of earlier KSP inhibitors, specifically hERG channel binding and poor in vivo potency. [] MK-0731 demonstrated an optimal in vitro and metabolic profile and was studied in a phase I clinical trial in patients with taxane-refractory solid tumors. []
Compound Description: N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine, referred to as compound 56, is a selective and high-affinity orexin-1 receptor (OX1R) antagonist. [] It exhibited brain penetration and occupied OX1Rs in rat brains at lower doses compared to other standard OX1R antagonists like GSK-1059865, SB-334867, and SB-408124. [] Compound 56 did not affect spontaneous sleep in rats or wild-type mice but promoted rapid eye movement sleep in orexin-2 receptor knockout mice, demonstrating its specific OX1R blockade. [] It also attenuated stress-induced hyperarousal and panic-like behaviors without altering baseline locomotor or autonomic activity. []
Compound Description: N-Cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide, known as AZD7624, was a drug candidate in phase IIa development trials for treating chronic obstructive pulmonary disease (COPD). [] Its crystal structure revealed two molecules in the asymmetric unit (Z' = 2) with regions of local static disorder at 100 K and dynamic disorder at ambient temperatures. []
Compound Description: 4-(5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine, known as AZD2066, is an mGluR5 antagonist evaluated in clinical development for analgesia. [] It shared discriminative properties with the mGluR5 antagonists MTEP and fenobam in rat drug discrimination studies, supporting its activity at the mGluR5 receptor. []
Compound Description: 2-(4-Ethoxy-phenyl)-N-{5-[2-fluoro-4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-1H-indazol-3-yl}-acetamide, also known as KMU-193, is a small synthetic compound that exhibits anti-cancer activity. [] It significantly inhibited the proliferation of A549 human lung carcinoma cells and induced apoptosis by activating caspase-3 and cleaving PLC-γ1. [] KMU-193 also enhanced the expression of p53 and PUMA, and silencing p53 expression with siRNA attenuated KMU-193-induced apoptosis. [] Notably, KMU-193 displayed selective anti-proliferative effects on A549 cells and did not affect untransformed cells. []
Compound Description: N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide, known as RAMX3, is a tritium-labeled allosteric modulator of the human chemokine receptor CXCR3. [] It binds to the CXCR3 receptor with a Kd value of 1.08 nM and exhibits potent negative cooperativity with the chemokine CXCL11. [] RAMX3 is a valuable tool for identifying and characterizing other potential allosteric modulators of the CXCR3 receptor. []
Compound Description: 4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide, known as TAK-960, is a potent and selective polo-like kinase 1 (PLK1) inhibitor. [] It demonstrated broad-spectrum preclinical antitumor activity in various tumor cell lines, including those expressing multidrug-resistant protein 1 (MDR1). [] TAK-960 caused G2–M cell cycle arrest, aberrant polo mitosis morphology, and increased histone H3 phosphorylation in vitro and in vivo. [] It inhibited the proliferation of multiple cancer cell lines but not nondividing normal cells. [] TAK-960 also effectively inhibited tumor growth in animal models, including an adriamycin/paclitaxel-resistant xenograft model and a disseminated leukemia model. []
Compound Description: (Z)-5-((1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, referred to as compound 26, is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). [] A multi-gram synthesis was developed to produce this compound for further study. []
Compound Description: 3-Chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide, identified as compound 1, is a novel NR1/NR2A receptor antagonist. [, ] It displayed submicromolar potency at the NR1/NR2A receptor but lacked activity at the NR2B-containing receptor. [, ] Compound 1's inhibitory effects could be overcome by adding glycine but not L-glutamate. [, ] Interestingly, it displaced the glutamate site antagonist [3H]CGP 39653 to a greater extent than the glycine site antagonist [3H]MDL 105,519 in rat brain cortex binding assays. [, ] These findings suggest that compound 1 represents a novel class of NMDAR ligands with selective antagonism at NR1/NR2A over NR1/NR2B receptors. [, ]
Compound Description: N-(Cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide, designated as compound 13, is another novel NR1/NR2A receptor antagonist discovered through high-throughput screening. [, ] While exhibiting micromolar potency at the NR1/NR2A receptor, it did not show any activity at the NR2B-containing receptor up to 50 µM. [, ] Similar to compound 1, its inhibitory effects were surmountable by adding glycine but not L-glutamate. [, ] Furthermore, compound 13 also preferentially displaced the glutamate site antagonist [3H]CGP 39653 over the glycine site antagonist [3H]MDL 105,519. [, ] These data suggest that compound 13, alongside compound 1, represents a new class of NMDAR ligands selectively antagonizing NR1/NR2A over NR1/NR2B receptors. [, ]
Compound Description: A series of 4-(3-phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide derivatives (compounds 1-9) were synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes. [] These compounds displayed varying degrees of inhibitory activity against all three enzymes. [] Compound 1 (nonsubstituted) showed the highest activity against AChE, while compound 5 (4-ethoxy-substituted) was most potent against hCA I, and compound 8 (4-bromo-substituted) was most active against hCA II. [] The most active compounds were further investigated through docking studies to understand their interactions with the respective enzymes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.